molecular formula C14H17N5O2 B4656842 N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Cat. No. B4656842
M. Wt: 287.32 g/mol
InChI Key: PWZCVEDQEOAMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide, also known as DEAC-TA, is a chemical compound that has been widely studied in the field of scientific research. This compound has been found to have a range of potential applications, including as a tool for studying the mechanisms of certain biological processes, as well as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including protein kinases. By inhibiting these enzymes, this compound may be able to modulate cellular signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in various cell types and animal models. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide for lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying specific biological processes. However, one limitation of this compound is its potential toxicity, particularly at higher concentrations.

Future Directions

There are many potential future directions for research on N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on cellular signaling pathways.

Scientific Research Applications

N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of certain biological processes. For example, this compound has been used to study the role of protein kinases in regulating cellular signaling pathways.

properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-19(4-2)14(21)10-5-7-11(8-6-10)17-13(20)12-15-9-16-18-12/h5-9H,3-4H2,1-2H3,(H,17,20)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZCVEDQEOAMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.